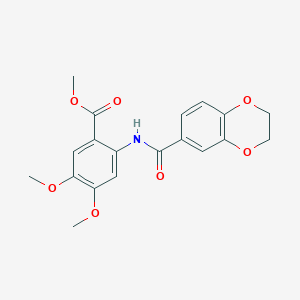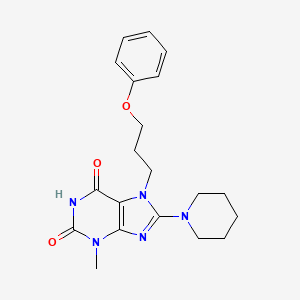
2,3,5-Tri-O-benzoyl-1-O-(P-nitrobenzoyl)-D-ribofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Tri-O-benzoyl-1-O-(P-nitrobenzoyl)-D-ribofuranose is a derivative of D-ribofuranose, a sugar molecule. This compound is characterized by the presence of benzoyl and nitrobenzoyl groups attached to the ribofuranose ring. These modifications can significantly alter the chemical properties and reactivity of the sugar molecule, making it useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tri-O-benzoyl-1-O-(P-nitrobenzoyl)-D-ribofuranose typically involves the protection of the hydroxyl groups of D-ribofuranose followed by selective benzoylation and nitrobenzoylation. The general steps are as follows:
Protection of Hydroxyl Groups: The hydroxyl groups of D-ribofuranose are protected using a suitable protecting group, such as acetyl or benzyl groups.
Selective Benzoylation: The protected D-ribofuranose is then subjected to benzoylation using benzoyl chloride in the presence of a base like pyridine. This step introduces benzoyl groups at the 2, 3, and 5 positions.
Selective Nitrobenzoylation: The remaining hydroxyl group at the 1 position is then selectively nitrobenzoylated using p-nitrobenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Tri-O-benzoyl-1-O-(P-nitrobenzoyl)-D-ribofuranose can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the benzoyl and nitrobenzoyl groups, yielding D-ribofuranose.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The benzoyl and nitrobenzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used for hydrolysis.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: D-ribofuranose
Reduction: 2,3,5-Tri-O-benzoyl-1-O-(P-aminobenzoyl)-D-ribofuranose
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3,5-Tri-O-benzoyl-1-O-(P-nitrobenzoyl)-D-ribofuranose has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology: Studied for its potential interactions with biological molecules and its role in modifying the properties of sugars.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,3,5-Tri-O-benzoyl-1-O-(P-nitrobenzoyl)-D-ribofuranose depends on its specific application. In general, the compound can interact with biological molecules through its benzoyl and nitrobenzoyl groups, which can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. These interactions can alter the properties and functions of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5-Tri-O-benzoyl-D-ribofuranose: Lacks the nitrobenzoyl group, making it less reactive in certain chemical reactions.
1-O-(P-nitrobenzoyl)-D-ribofuranose: Lacks the benzoyl groups at the 2, 3, and 5 positions, resulting in different chemical properties.
Uniqueness
2,3,5-Tri-O-benzoyl-1-O-(P-nitrobenzoyl)-D-ribofuranose is unique due to the presence of both benzoyl and nitrobenzoyl groups, which confer distinct chemical reactivity and biological interactions. This combination of functional groups makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
[(3R,4R,5R)-3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25NO11/c35-29(21-10-4-1-5-11-21)41-20-26-27(43-30(36)22-12-6-2-7-13-22)28(44-31(37)23-14-8-3-9-15-23)33(42-26)45-32(38)24-16-18-25(19-17-24)34(39)40/h1-19,26-28,33H,20H2/t26-,27-,28-,33?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXKGYOPMYGQGF-ZZXCWJHESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H](C(O2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H25NO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
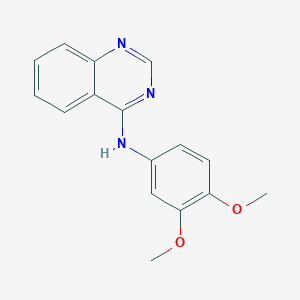
![2,6-difluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2786258.png)

![4-{[(4-methoxyphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2786260.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B2786263.png)
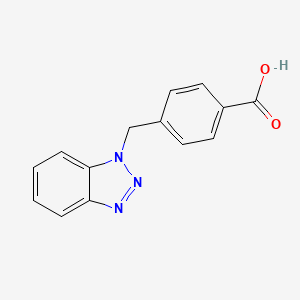
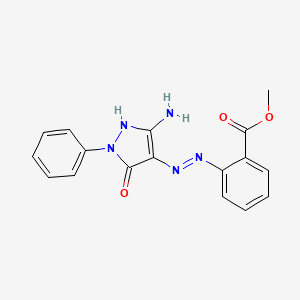
![1-[(4-Methoxypyridin-2-yl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2786267.png)
![Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2786269.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2786270.png)
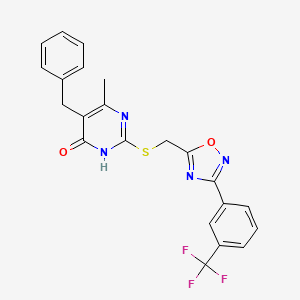
![1-(3,5-dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2786272.png)
